molecular formula C10H7NO3S B13623551 Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate CAS No. 1253696-30-8

Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate

Cat. No.: B13623551
CAS No.: 1253696-30-8
M. Wt: 221.23 g/mol
InChI Key: MEECOXJIHRVUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both a formyl and a carboxylate group in the molecule allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate typically involves the formation of the thieno[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.

Major Products:

    Oxidation: Methyl 6-carboxylthieno[3,2-b]pyridine-3-carboxylate.

    Reduction: Methyl 6-hydroxymethylthieno[3,2-b]pyridine-3-carboxylate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Properties

CAS No.

1253696-30-8

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H7NO3S/c1-14-10(13)7-5-15-8-2-6(4-12)3-11-9(7)8/h2-5H,1H3

InChI Key

MEECOXJIHRVUCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.